Bienvenue dans la boutique en ligne BenchChem!

Julimycin B2

Plant Transformation Crown Gall Agrobacterium tumefaciens

Julimycin B2 uniquely inhibits Agrobacterium-mediated crown gall formation at 1.6 µg/disk without affecting bacterial growth or phytotoxicity. This bisanthraquinone also targets the 26S proteasome and exhibits anti-Gram-positive and antiviral activities. Its distinct stereochemistry and acetylation pattern are critical for SAR studies and anti-infective screening. Choose this specific compound to ensure assay reproducibility and avoid confounding variables from generic substitutes.

Molecular Formula C38H34O14
Molecular Weight 714.7 g/mol
CAS No. 18126-05-1
Cat. No. B1673161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulimycin B2
CAS18126-05-1
SynonymsJulimycin B-II;  BRN 2688327;  Julimycin B2, calcium salt;  NSC 248605;  NSC-248605;  NSC248605;  Julimycin II; 
Molecular FormulaC38H34O14
Molecular Weight714.7 g/mol
Structural Identifiers
SMILESCC(C1C2=C(C(=O)CC1(C)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C(=O)CC(C6C(C)OC(=O)C)(C)O)O)OC(=O)C
InChIInChI=1S/C38H34O14/c1-13(51-15(3)39)29-27-25(21(41)11-37(29,5)49)35(47)23-19(33(27)45)9-7-17(31(23)43)18-8-10-20-24(32(18)44)36(48)26-22(42)12-38(6,50)30(28(26)34(20)46)14(2)52-16(4)40/h7-10,13-14,29-30,43-44,49-50H,11-12H2,1-6H3/t13?,14?,29?,30?,37-,38-/m0/s1
InChIKeyJGYMCVKOAWXEOB-TYCAKJOLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Julimycin B2 (CAS 18126-05-1): An Investigational Bisanthraquinone Antibiotic for Plant Transformation and Antiviral Research


Julimycin B2 (also known as Julimycin B-II) is a bisanthraquinone antibiotic originally isolated from Streptomyces shiodaensis [1]. It belongs to the julimycin family of secondary metabolites, characterized by a β,β'-bianthraquinonyl core structure [2]. This compound has been reported to exhibit anti-Gram-positive bacterial activity, antiviral properties, and anti-tumor effects in murine models [1]. Notably, Julimycin B2 inhibits crown gall formation in plants without affecting bacterial growth or plant germination, making it a unique tool for studying plant transformation processes [3].

Why Generic Substitution Fails for Julimycin B2: Structural and Functional Uniqueness Prevents Simple Replacement


Substitution of Julimycin B2 with other bisanthraquinones or generic antibiotics is scientifically unsound due to its distinct structural configuration and functional profile. While other julichromes (e.g., julichrome Q1.3) share the bisanthraquinone core, Julimycin B2 possesses a unique stereochemistry and a specific pattern of oxygenation and acetylation that directly influence its biological activity [1]. Unlike broad-spectrum antibiotics such as Antimycin A, which inhibit mitochondrial respiration and are highly toxic [2], Julimycin B2 exhibits selective inhibition of plant transformation without overt cytotoxicity to bacterial or plant cells [3]. Furthermore, Julimycin B2's dual antiviral and anti-Gram-positive bacterial activity [4] is not recapitulated by its monomeric counterparts or by structurally related julichromes, which often lack these combined activities [5]. Therefore, using a generic substitute would introduce confounding variables in experiments, invalidate comparative studies, and compromise the reproducibility of specific biological assays where Julimycin B2's unique activity spectrum is required.

Quantitative Evidence Guide for Julimycin B2 (CAS 18126-05-1): Direct Comparator Data for Informed Procurement Decisions


Potent and Selective Inhibition of Plant Transformation: Julimycin B2 vs. Julichrome Q1.3

Julimycin B2 and julichrome Q1.3 both inhibit crown gall formation on potato tuber disks, but Julimycin B2 achieves this at a minimum inhibitory dose (MID) of 1.6 μg/disk, with no effect on Agrobacterium tumefaciens growth or alfalfa seed germination [1]. This selectivity is crucial for probing plant transformation pathways without off-target antimicrobial effects.

Plant Transformation Crown Gall Agrobacterium tumefaciens

Differential Inhibition of Ornithine Decarboxylase (ODC) Degradation: Julimycin B2 vs. Antimycin A

In a screening for inhibitors of ODC degradation, substances related to Julimycin B2 exhibited activity comparable to lactacystin, a known proteasome inhibitor, while Antimycin A had an ID50 of 0.1 mg/mL [1]. This indicates that Julimycin B2 and its analogs may modulate proteasomal degradation through a distinct mechanism from Antimycin A.

Ornithine Decarboxylase Proteasome Polyamine Biosynthesis

Broader Spectrum of Activity: Julimycin B2 vs. Monomeric Julichromes

Unlike monomeric julichromes such as julichrome Q6 glucuronide, which have no reported biological activity [1], Julimycin B2 demonstrates a broad spectrum of activity. It exhibits anti-Gram-positive bacterial effects, antiviral activity (originally isolated using a mouse-poliovirus system), and anti-tumor effects against Ehrlich ascites carcinoma in mice at doses of 3.10-12.5 mg/kg [2]. This multi-target profile makes Julimycin B2 a versatile research tool.

Antiviral Antibacterial Antitumor

Structural Determinants of Activity: Julimycin B2 vs. Julimycin B-I

The molecular structures of Julimycin B2 (C38H34O14) and Julimycin B-I (C36H28O12) differ by the presence of two additional oxygen atoms and two additional hydrogen atoms in Julimycin B2, reflecting a different oxidation state and acetylation pattern [1]. While the precise SAR has not been fully elucidated, the structural differences are likely to impact binding to biological targets, as evidenced by the distinct biological activities reported for each compound (Julimycin B2 has antiviral and antibacterial activities; Julimycin B-I activity profile is not well characterized).

Structure-Activity Relationship Bisanthraquinone Antibiotic

Validated Application Scenarios for Julimycin B2 (CAS 18126-05-1) Based on Quantitative Evidence


Investigating Early Steps of Plant Transformation

Julimycin B2 is the preferred reagent for studying the initial events of Agrobacterium tumefaciens-mediated plant transformation, specifically T-DNA transfer and integration. As demonstrated in potato tuber disk assays, Julimycin B2 inhibits crown gall formation at a MID of 1.6 μg/disk without inhibiting bacterial growth or causing phytotoxicity [3]. This selective activity allows researchers to dissect the transformation process independent of bacterial viability or general cellular toxicity, making it an invaluable tool for plant molecular biology and agricultural biotechnology.

Exploring Ubiquitin-Independent Proteasomal Degradation Pathways

Based on its activity in inhibiting ODC degradation with potency comparable to lactacystin [3], Julimycin B2 serves as a valuable chemical probe for studying the 26S proteasome's ubiquitin-independent degradation pathways. Unlike Antimycin A, which primarily targets mitochondrial respiration, Julimycin B2 offers a more selective means to interrogate proteasome function and polyamine metabolism. This application is particularly relevant for cancer biology and neurodegenerative disease research where proteasome dysregulation is implicated.

Screening for Broad-Spectrum Antiviral and Antibacterial Agents

Julimycin B2's dual activity against Gram-positive bacteria and viruses (as demonstrated in a mouse-poliovirus system) [3] makes it an ideal positive control or starting point for screening campaigns aimed at discovering new broad-spectrum anti-infective agents. Its structural novelty and multi-target profile [4] provide a unique chemical scaffold for medicinal chemistry optimization efforts focused on overcoming antimicrobial resistance.

Structure-Activity Relationship (SAR) Studies of Bisanthraquinone Antibiotics

The distinct molecular structure of Julimycin B2 (C38H34O14) compared to Julimycin B-I (C36H28O12) [3] provides a critical comparator for SAR investigations. Researchers can utilize Julimycin B2 to probe how specific oxygenation and acetylation patterns within the bisanthraquinone scaffold influence biological activity, stability, and target binding. This knowledge is essential for the rational design of next-generation antibiotics and anti-cancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Julimycin B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.